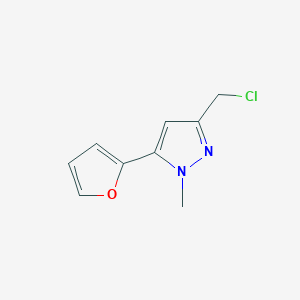![molecular formula C10H15BrO4 B1603494 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 213453-08-8](/img/structure/B1603494.png)
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate
説明
“2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate” is a chemical compound with the molecular formula C10H15BrO4 . It is also known as “2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl Methacrylate” and “2-(2-Bromoisobutyryloxy)ethyl Methacrylate” among other names .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that 2-Bromo-2-methylpropane, a related compound, is a versatile reactant in organic synthesis . It facilitates the introduction of the tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a methacrylate functionality, which is often used in branched polymerization, orthogonal polymerization, or other functionalization .
Chemical Reactions Analysis
This compound is used as an initiator in Atom Transfer Radical Polymerization (ATRP) reactions . In a model reaction confirmed by NMR analysis, the terminal alkynes undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 318.1±22.0 °C and a density of 1.303 g/mL at 25 °C . It is a liquid at 20°C .
科学的研究の応用
Atom Transfer Radical Polymerization (ATRP) Initiator
This compound is commonly used as an initiator for Atom Transfer Radical Polymerization (ATRP), which is a type of controlled/living radical polymerization. It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The methacrylate functionality of this compound is particularly useful for creating branched or orthogonal polymers, which can have applications in creating complex polymer architectures for drug delivery systems, coatings, and advanced materials .
Fabrication of Non-Woven Fiber Mats
Another application involves the use of this compound in the electrospinning process to create non-woven fiber mats. These mats can be used in various fields such as filtration, tissue engineering scaffolds, and wound dressings. The compound’s ability to polymerize allows it to form fibers with specific properties tailored to the intended application .
作用機序
Target of Action
The primary target of 2-(2-Bromoisobutyryloxy)ethyl methacrylate is the polymerization process. It acts as an initiator in Atom Transfer Radical Polymerization (ATRP), a method of polymerization that allows for precise control over molecular weight and architecture .
Mode of Action
As an ATRP initiator, 2-(2-Bromoisobutyryloxy)ethyl methacrylate interacts with its targets by initiating the polymerization process. It does this by providing a methacrylate functionality for branched polymerization and orthogonal polymerization . This allows for the creation of complex polymer architectures and the functionalization of polymers.
Biochemical Pathways
The compound affects the biochemical pathway of polymer synthesis. In ATRP, the initiator (in this case, 2-(2-Bromoisobutyryloxy)ethyl methacrylate) starts the polymerization process, leading to the formation of a polymer chain. The process can be controlled to create polymers with specific characteristics .
Result of Action
The result of the action of 2-(2-Bromoisobutyryloxy)ethyl methacrylate is the formation of polymers with specific characteristics. By controlling the polymerization process, it is possible to create polymers with desired properties, such as specific molecular weights or architectures .
Action Environment
The action of 2-(2-Bromoisobutyryloxy)ethyl methacrylate is influenced by environmental factors such as temperature and pH. For example, the compound is typically stored at 2-8°C . Additionally, the polymerization process may be affected by the presence of other chemicals or impurities.
Safety and Hazards
特性
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO4/c1-7(2)8(12)14-5-6-15-9(13)10(3,4)11/h1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDYJUSFCUKOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
213453-09-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-bromo-2-methyl-1-oxopropoxy)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213453-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30611401 | |
| Record name | 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoisobutyryloxy)ethyl methacrylate | |
CAS RN |
213453-08-8 | |
| Record name | 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-BROMOISOBUTYRYLOXY)ETHYL METHACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




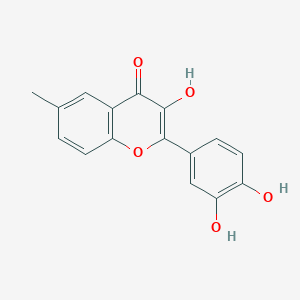
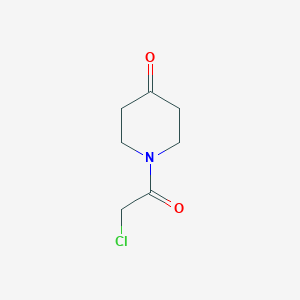
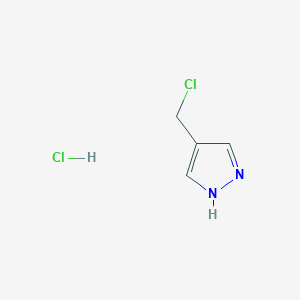
![3-Bromofuro[3,2-c]pyridin-4-amine](/img/structure/B1603420.png)
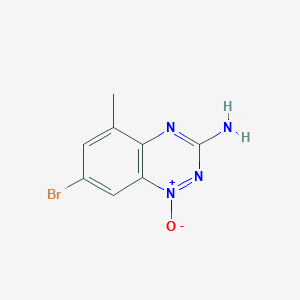
![7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1603422.png)
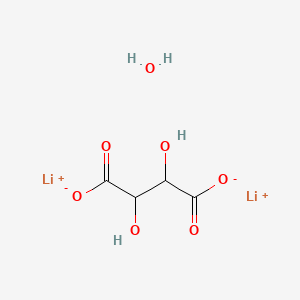

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
